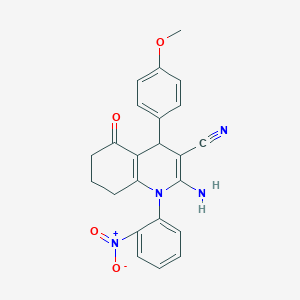![molecular formula C20H19NO3S B387952 [2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B387952.png)
[2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate is an organic compound that features a morpholine ring, a carbothioyl group, and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate typically involves the reaction of 2-(morpholine-4-carbothioyl)phenylamine with cinnamic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(Morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its morpholine ring is known to interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds with active sites, while the phenylprop-2-enoate moiety can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-(Morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate: Unique due to its combination of morpholine and phenylprop-2-enoate moieties.
[2-(Piperidine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate: Similar structure but with a piperidine ring instead of morpholine.
[2-(Morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoic acid: Similar but with a carboxylic acid group instead of an ester.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring enhances its solubility and bioavailability, while the phenylprop-2-enoate moiety provides a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C20H19NO3S |
|---|---|
Molecular Weight |
353.4g/mol |
IUPAC Name |
[2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C20H19NO3S/c22-19(11-10-16-6-2-1-3-7-16)24-18-9-5-4-8-17(18)20(25)21-12-14-23-15-13-21/h1-11H,12-15H2/b11-10+ |
InChI Key |
TZNZOCSUHANAKY-ZHACJKMWSA-N |
SMILES |
C1COCCN1C(=S)C2=CC=CC=C2OC(=O)C=CC3=CC=CC=C3 |
Isomeric SMILES |
C1COCCN1C(=S)C2=CC=CC=C2OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=CC=C2OC(=O)C=CC3=CC=CC=C3 |
solubility |
18.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-benzylpiperidin-1-yl)-6-{(2E)-2-[3,5-diiodo-2-(prop-2-yn-1-yloxy)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine](/img/structure/B387871.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B387874.png)
![N'-{4-chloro-3-nitrobenzylidene}-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide](/img/structure/B387875.png)
![9-[2-(benzyloxy)-5-bromophenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B387876.png)
![3-[5-(4-chlorophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B387879.png)
![N'-[2-(allyloxy)-3,5-dibromobenzylidene]-4-amino-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B387880.png)
![5-(2-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B387882.png)
![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B387885.png)

![N-(4-IODOPHENYL)-N-{4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE](/img/structure/B387889.png)
![1,2-bis(propylsulfonyl)-N'-(3,4,5-trimethoxybenzylidene)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B387891.png)

